(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

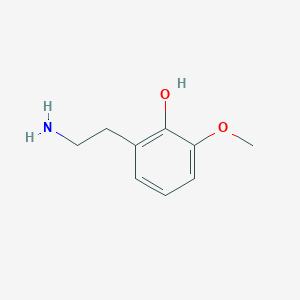

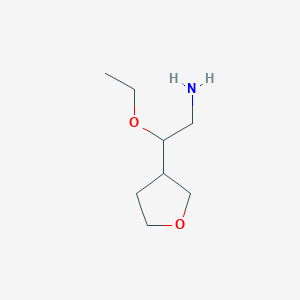

“(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea” is a chemical compound with the molecular formula C11H15N3S and a molecular weight of 221.32 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “this compound” and its analogs involves the use of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroquinoline ring with a methyl group at the 6th position and a thiourea group attached to the 5th position .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

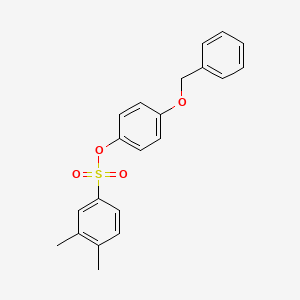

Tetrahydroisoquinolines, including compounds related to "(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea," have been extensively studied for their potential therapeutic applications. These compounds are recognized for their "privileged scaffold," a term referring to molecular frameworks capable of binding to multiple receptors with high affinity, making them highly versatile in drug development. Initial research on THIQs focused on their neurotoxicity, but subsequent studies have uncovered their potential as endogenous agents preventing Parkinsonism and as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, demonstrating notable success in cancer and central nervous system (CNS) drug discovery. They also hold promise as novel drug candidates for infectious diseases like malaria, tuberculosis, and HIV-infection, among others, due to their unique mechanisms of action (Singh & Shah, 2017).

Chemical Properties and Pharmacological Activities

Research into the chemical properties and pharmacological activities of tetrahydroisoquinoline alkaloids, such as Tetrahydropalmatine (THP), has revealed their presence in several botanical drugs and their diverse pharmacological activities. These activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects. Despite their potential, the pharmacokinetics of these compounds, including absorption, bioavailability, and potential toxicity, need further exploration. Studies indicate that enhancing the bioavailability of THIQ derivatives could improve their therapeutic efficacy, emphasizing the need for continued research into their pharmacological properties and potential as novel treatments for various diseases (Du, Meng, & Wang, 2022).

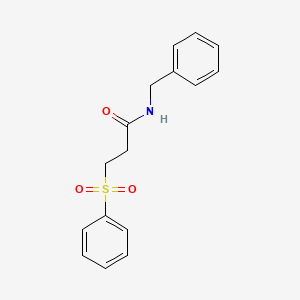

Thiourea-Based Chemosensors

Beyond their therapeutic applications, thiourea derivatives, including those related to "this compound," have been explored as chemosensors. These compounds exhibit high sensitivity and selectivity for detecting environmental pollutants, showcasing their importance beyond medicinal chemistry. The unique properties of thioureas make them excellent candidates for developing organic fluorescent and colorimetric sensors for various analytes in biological, environmental, and agricultural samples. This research area presents a promising avenue for the application of thiourea derivatives in analytical chemistry, potentially leading to the development of new methods for detecting and quantifying hazardous substances (Al-Saidi & Khan, 2022).

Eigenschaften

IUPAC Name |

(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h4-5,13H,2-3,6H2,1H3,(H3,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUBNMHLUTUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCCC2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)

![4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)